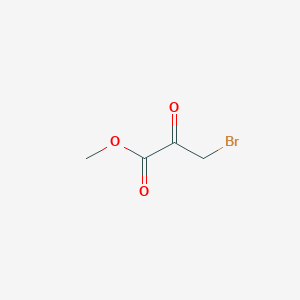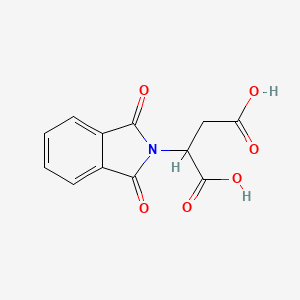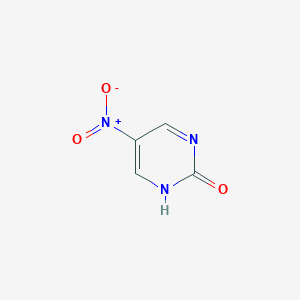
β-D-アラビノピラノース
概要
説明
Beta-D-Arabinopyranose: is a biochemical synthetic product and a pentose analog of D-ribose. It is a reducing sugar and a component of the mycobacterial cell wall arabinogalactan. This compound is also a substrate for the synthesis of D-erythroascorbic acid in yeast .
科学的研究の応用
Beta-D-Arabinopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in the study of cell wall biosynthesis in mycobacteria and other microorganisms.
Industry: It is used in the production of functional oligosaccharides and as a sweetener in food products.
作用機序
Target of Action
Beta-D-Arabinopyranose is a key plant sugar that is present throughout the plant kingdom . It is an essential component in a number of polymers including rhamnogalacturonan-I and II (RG-I and II), grass xylan, and the xyloglucans (XyGs) of selected species, as well as proteins such as arabinogalactan proteins (AGPs) and extensins that form part of the plant cell wall . It is also present in other biochemically important molecules such as flavonoids, saponins, and signaling peptides .
Mode of Action
Beta-D-Arabinopyranose interacts with its targets through specific glycosidic linkages . It is involved in the de novo synthesis, interconversion, and the assembly and recycling of arabinose-containing cell wall polymers and proteins .
Biochemical Pathways
Beta-D-Arabinopyranose is involved in the metabolism and function of plants . It plays a crucial role in the growth, development, structure, dynamic adaptations, and remodeling processes in plants, which are largely controlled by properties of their cell walls . It is involved in the processes and proteins involved in arabinose de novo synthesis, arabinose interconversion, and the assembly and recycling of arabinose-containing cell wall polymers and proteins .
Result of Action
The action of Beta-D-Arabinopyranose results in the formation of complex structures in the plant cell wall . It contributes to the basic physical properties of arabinose-containing polymers/compounds . It is also involved in the hydrolysis of the arabinoxylan fraction of biomass .
Action Environment
The action of Beta-D-Arabinopyranose is influenced by environmental factors. For example, the ratio of arabinofuranosidase and other xylanases should be carefully selected to avoid the strong inhibition caused by the less-substituted arabinoxylooligomers during the hydrolysis of arabinoxylan-containing biomass .
生化学分析
Biochemical Properties
Beta-D-Arabinopyranose is involved in several biochemical reactions. It interacts with enzymes such as β-galactosidase and α-L-arabinopyranosidase. These enzymes hydrolyze β-D-galactose residues and arabinopyranose, respectively . The interaction with these enzymes is crucial for the degradation of complex carbohydrates and the production of simpler sugars. Additionally, beta-D-Arabinopyranose is a component of arabinogalactans, which are essential for the structural integrity of the mycobacterial cell wall .
Cellular Effects
Beta-D-Arabinopyranose influences various cellular processes. It plays a role in cell wall synthesis in plants, contributing to the structural integrity and function of the cell wall . In yeast, it is a substrate for the synthesis of D-erythroascorbic acid, which is important for cellular metabolism and antioxidant defense . The compound also affects cell signaling pathways and gene expression, particularly in the context of cell wall biosynthesis and remodeling .
Molecular Mechanism
At the molecular level, beta-D-Arabinopyranose exerts its effects through interactions with specific enzymes and proteins. It binds to β-galactosidase and α-L-arabinopyranosidase, facilitating the hydrolysis of complex carbohydrates . This interaction is essential for the breakdown of polysaccharides into simpler sugars, which can then be utilized in various metabolic pathways. Additionally, beta-D-Arabinopyranose influences gene expression related to cell wall biosynthesis and remodeling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-D-Arabinopyranose can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that beta-D-Arabinopyranose can have sustained effects on cellular function, particularly in the context of cell wall biosynthesis and metabolism .
Dosage Effects in Animal Models
The effects of beta-D-Arabinopyranose vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and antioxidant defense. At high doses, it may exhibit toxic effects, including disruption of cellular processes and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which beta-D-Arabinopyranose is beneficial without being toxic.
Metabolic Pathways
Beta-D-Arabinopyranose is involved in several metabolic pathways. It is a substrate for the synthesis of D-erythroascorbic acid in yeast, which is important for cellular metabolism and antioxidant defense . The compound also participates in the degradation of complex carbohydrates, facilitated by enzymes such as β-galactosidase and α-L-arabinopyranosidase . These metabolic pathways are crucial for the production of simpler sugars and the maintenance of cellular function.
Transport and Distribution
Within cells and tissues, beta-D-Arabinopyranose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its availability for metabolic processes . The distribution of beta-D-Arabinopyranose within cells is essential for its role in cell wall biosynthesis and metabolism.
Subcellular Localization
Beta-D-Arabinopyranose is localized in specific subcellular compartments, including the cytosol and cell wall. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The subcellular localization of beta-D-Arabinopyranose is crucial for its role in cell wall biosynthesis and remodeling.
準備方法
Synthetic Routes and Reaction Conditions: Beta-D-Arabinopyranose can be synthesized through the hydrolysis of gum arabic. The process involves the crystallization of D-(-)-arabinose from ethanol, followed by drying in vacuo at 60°C for 24 hours and storing in a vacuum desiccator . Another method involves the use of UDP-sugar pyrophosphorylase to prepare UDP-β-L-arabinose from β-glycosylsulfonylhydrazides .
Industrial Production Methods: Industrial production of beta-D-Arabinopyranose typically involves the hydrolysis of polysaccharides such as hemicelluloses and pectin substances. The hydrolysis process is followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions: Beta-D-Arabinopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form cyclic hemiacetals and acetals through reactions with aldehydes and alcohols .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often involving halogenated reagents.
Major Products: The major products formed from these reactions include arabinonic acid (from oxidation), arabinitol (from reduction), and various substituted arabinopyranose derivatives (from substitution reactions) .
類似化合物との比較
Alpha-D-Arabinopyranose: Another anomer of D-arabinose with similar properties but different spatial configuration.
Beta-D-Glucopyranose: A six-membered ring form of glucose, similar in structure but differing in the type of sugar.
Beta-D-Xylopyranose: A pentose sugar similar to beta-D-Arabinopyranose but with a different arrangement of hydroxyl groups.
Uniqueness: Beta-D-Arabinopyranose is unique due to its specific role in the biosynthesis of mycobacterial cell wall polysaccharides. Its ability to form cyclic hemiacetals and acetals also distinguishes it from other similar compounds .
特性
IUPAC Name |
(2R,3S,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052836 | |
| Record name | L-Arabinopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | L-Arabinopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6748-95-4, 87-72-9 | |
| Record name | beta-D-Arabinopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006748954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinopyranose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arabinopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arabinopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-D-ARABINOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZE7Z17TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Arabinose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)









![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

